molecular formula C16H20N2O2 B5011022 1-acetyl-N-(2-methyl-1-benzofuran-5-yl)-4-piperidinamine trifluoroacetate

1-acetyl-N-(2-methyl-1-benzofuran-5-yl)-4-piperidinamine trifluoroacetate

Cat. No. B5011022
M. Wt: 272.34 g/mol
InChI Key: KXDXHALLGRZUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(2-methyl-1-benzofuran-5-yl)-4-piperidinamine trifluoroacetate, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors and has been used in scientific research to study the effects of cannabinoids on the body.

Mechanism of Action

1-acetyl-N-(2-methyl-1-benzofuran-5-yl)-4-piperidinamine trifluoroacetate acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and sleep. When this compound binds to the CB1 and CB2 receptors, it can modulate these processes and produce a range of effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It has been shown to produce a range of effects, including euphoria, relaxation, and altered perception. It can also cause adverse effects, such as anxiety, paranoia, and tachycardia. However, more research is needed to fully understand the long-term effects of this compound on the body.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(2-methyl-1-benzofuran-5-yl)-4-piperidinamine trifluoroacetate has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use in lab experiments. It can be difficult to control the dosage and purity of this compound, which can affect the results of experiments.

Future Directions

There are several future directions for research on 1-acetyl-N-(2-methyl-1-benzofuran-5-yl)-4-piperidinamine trifluoroacetate. One area of interest is the long-term effects of synthetic cannabinoids on the body. Another area is the development of new synthetic cannabinoids with improved pharmacological profiles. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 1-acetyl-N-(2-methyl-1-benzofuran-5-yl)-4-piperidinamine trifluoroacetate involves several steps, including the reaction of 4-piperidone with 2-methyl-1-benzofuran-5-carboxylic acid, followed by acetylation and trifluoroacetylation. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-acetyl-N-(2-methyl-1-benzofuran-5-yl)-4-piperidinamine trifluoroacetate has been used in several scientific studies to investigate the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are found in the brain and other parts of the body. Studies have also shown that this compound has a similar pharmacological profile to other synthetic cannabinoids, such as JWH-018 and AM-2201.

properties

IUPAC Name

1-[4-[(2-methyl-1-benzofuran-5-yl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-9-13-10-15(3-4-16(13)20-11)17-14-5-7-18(8-6-14)12(2)19/h3-4,9-10,14,17H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDXHALLGRZUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)NC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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